molecular formula C16H10N2O3 B083192 Furazan, dibenzoyl- CAS No. 10349-12-9

Furazan, dibenzoyl-

Cat. No. B083192
CAS RN: 10349-12-9
M. Wt: 278.26 g/mol
InChI Key: NPRKTQDWJWXWET-UHFFFAOYSA-N
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Description

“Furazan, dibenzoyl-” is a chemical compound with the formula C16H10N2O3 and a molecular weight of 278.2622 . It is also known by the name 3,4-Dibenzoyl-1,2,5-oxadiazole .


Molecular Structure Analysis

The molecular structure of “Furazan, dibenzoyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“Furazan, dibenzoyl-” has a molecular weight of 278.2622 . Further physical and chemical properties were not found in the available resources.

Future Directions

Furazan derivatives have been studied for their potential as antitumor agents . They have also been used in the development of high-energy materials . These areas could represent future directions for the study and application of “Furazan, dibenzoyl-”.

properties

IUPAC Name

(4-benzoyl-1,2,5-oxadiazol-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-15(11-7-3-1-4-8-11)13-14(18-21-17-13)16(20)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRKTQDWJWXWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145876
Record name Furazan, dibenzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furazan, dibenzoyl-

CAS RN

10349-12-9
Record name Furazan, dibenzoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furazan, dibenzoyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furazan, dibenzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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